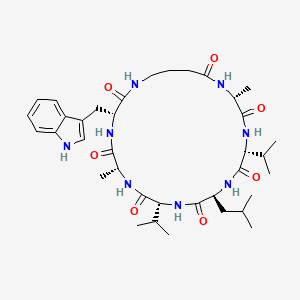

Unguisin B

Beschreibung

Eigenschaften

IUPAC Name |

(3R,6R,9R,12S,15R,18R)-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-12-(2-methylpropyl)-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56N8O7/c1-19(2)16-27-35(50)45-30(20(3)4)36(51)41-23(8)32(47)42-28(17-24-18-39-26-13-10-9-12-25(24)26)34(49)38-15-11-14-29(46)40-22(7)33(48)44-31(21(5)6)37(52)43-27/h9-10,12-13,18-23,27-28,30-31,39H,11,14-17H2,1-8H3,(H,38,49)(H,40,46)(H,41,51)(H,42,47)(H,43,52)(H,44,48)(H,45,50)/t22-,23-,27+,28-,30-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCFDPSTGTYYBQ-MDODTGCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unguisin B: Contextual Overview in Academic Research

Introduction to the Unguisin Family of Fungal Cyclic Heptapeptides

The unguisins constitute a small family of cyclic heptapeptides primarily isolated from Aspergillus species, including marine-derived strains of Emericella unguis (anamorph Aspergillus unguis) researchgate.nettebubio.comglpbio.commdpi.comnih.gov. These compounds are characterized by a macrocyclic structure formed by seven amino acid residues linked by peptide bonds. The study of unguisins contributes to the broader understanding of fungal peptides, a class of metabolites known for their complex structures and varied biological activities, such as immunosuppressant cyclosporin A and antifungal echinocandins mdpi.com.

Occurrence of Non-Proteinogenic Amino Acids (e.g., γ-Aminobutyric Acid)

A defining characteristic of the unguisin family is the incorporation of non-proteinogenic amino acids into their cyclic structure. The most prominent example is the consistent presence of γ-aminobutyric acid (GABA) at position 7 of the heptapeptide ring researchgate.nettebubio.comglpbio.commdpi.combeilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgresearchgate.net. GABA is a four-carbon amino acid that is not typically found in proteins synthesized through ribosomal pathways. Its inclusion in the unguisin structure, which is assembled by non-ribosomal peptide synthetases (NRPS), contributes to the unique chemical and conformational properties of these peptides mdpi.comnih.gov. Other non-proteinogenic amino acids, such as β-methylphenylalanine (βMePhe) and kynurenine (Kyn), have also been observed at variable positions (2-6) in some unguisin congeners, further enhancing the structural diversity within the family beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org.

Significance of D-Amino Acid Residues in Unguisin Structures

The presence of D-amino acid residues is another significant structural feature of unguisins. These peptides can incorporate up to five D-amino acids beilstein-journals.orgnih.govresearchgate.net. For instance, Unguisin B is reported to contain D-valine, D-alanine, and D-tryptophan residues, in addition to L-leucine and GABA bioaustralis.combioaustralis.com. The incorporation of D-amino acids, which have a different stereochemistry compared to the L-amino acids commonly found in ribosomal peptides, is facilitated by enzymes like alanine racemase (UngC) in the biosynthetic pathway mdpi.combeilstein-journals.orgnih.govnih.gov. The presence of D-amino acids influences the peptide's backbone conformation, stability against proteolysis, and potential interactions with chiral biological molecules, contributing to the distinct properties of unguisins.

Historical Perspective of this compound Research

The study of unguisins, including this compound, has evolved since their initial discovery, driven by advancements in isolation techniques, structural elucidation methods, and genetic analysis.

Timeline of Key Discoveries and Characterizations

Unguisins A and B were first reported in 1999, isolated from the marine-derived fungus Emericella unguis by Malmstrom and colleagues bioaustralis.combioaustralis.comcaymanchem.com. This initial discovery marked the identification of a new class of fungal cyclic heptapeptides containing GABA. Subsequent research has led to the isolation and characterization of numerous other unguisin congeners from various Aspergillus species researchgate.netmdpi.combeilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org. Techniques such as 1D and 2D NMR spectroscopy, high-resolution mass spectrometry (HRESIMS), and Marfey's method have been crucial in determining the structures and absolute configurations of the amino acid residues within these peptides beilstein-journals.orgnih.govbeilstein-journals.org. More recently, the identification and characterization of the biosynthetic gene clusters (BGCs) responsible for unguisin production, particularly the ung cluster encoding the non-ribosomal peptide synthetase (NRPS) UngA, have provided significant insights into how these complex molecules are assembled by fungi mdpi.combeilstein-journals.orgnih.govnih.govacs.org.

Evolution of Academic Research Interests in this compound and Related Compounds

Academic research interests in this compound and related unguisins have evolved from initial efforts focused on their isolation and structural characterization to investigations into their biosynthesis and potential biological activities. Early studies primarily aimed at identifying new members of this family and elucidating their unique structural features, including the presence of GABA and D-amino acids researchgate.netglpbio.comresearchgate.netbioaustralis.comcaymanchem.com. As analytical techniques advanced, research expanded to include detailed spectroscopic analysis and stereochemical determination beilstein-journals.orgnih.govbeilstein-journals.org. More recent research has leveraged genomics and molecular biology to understand the enzymatic machinery involved in unguisin biosynthesis, particularly the role of NRPS enzymes and tailoring enzymes like racemases mdpi.combeilstein-journals.orgnih.govnih.govacs.org. While some unguisins have shown preliminary biological activities, such as moderate effects against Staphylococcus aureus for Unguisins A and C, and anion binding properties for Unguisin A, the biological functions of many unguisins, including this compound, are still under investigation researchgate.netmdpi.combeilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org. The discovery of new congeners through genome mining continues to expand the known diversity of this peptide family, fueling ongoing research into their potential roles in fungal ecology and their possible applications. mdpi.combeilstein-journals.orgnih.govnih.gov

Preclinical Biological Activities and Mechanistic Studies

Anticancer Activity and Cellular Effects

Studies have demonstrated that Unguisin B exhibits anticancer activity, specifically against certain cancer cell lines. This activity is associated with its ability to modulate key cellular processes such as apoptosis and cell cycle progression.

This compound has been shown to induce apoptosis in specific cancer cell lines, including MDA-MB-231 triple-negative breast cancer cells. Research indicates that treatment with this compound leads to the induction of early apoptosis in these cells.

The induction of apoptosis by this compound in MDA-MB-231 cells is linked to specific molecular mechanisms. Studies have reported that this compound treatment results in the downregulation of BCL2L1 mRNA expression. BCL2L1 encodes the anti-apoptotic protein Bcl-xL, and its downregulation can contribute to the activation of apoptotic pathways.

Table 1: Effect of this compound on BCL2L1 mRNA Expression in MDA-MB-231 Cells

| Target Gene | Effect of this compound Treatment | Significance |

|---|

In addition to inducing apoptosis, this compound has been observed to modulate the cell cycle in cancer cells. Specifically, it has been shown to induce cell cycle arrest at the S phase in MDA-MB-231 cells. S-phase arrest prevents DNA replication and can inhibit cancer cell proliferation.

The mechanism underlying the S-phase cell cycle arrest induced by this compound involves the modulation of key signaling molecules. Research indicates that this compound treatment leads to the downregulation of AKT1 mRNA expression. AKT1 is a protein kinase involved in various cellular processes, including cell cycle regulation and survival, and its downregulation can contribute to cell cycle arrest.

Table 2: Effect of this compound on AKT1 mRNA Expression in MDA-MB-231 Cells

| Target Gene | Effect of this compound Treatment | Significance |

|---|

An important aspect of evaluating potential therapeutic agents is their selectivity towards cancer cells compared to non-cancerous cells. Studies have investigated the effects of this compound on non-cancerous cell lines, such as human keratinocytes (HaCaT cells). Research indicates that this compound did not induce apoptosis or cell cycle arrest in HaCaT cells, suggesting a degree of selective toxicity towards cancer cells like MDA-MB-231.

Molecular Mechanisms of Cell Cycle Arrest (e.g., AKT1 mRNA Downregulation)

Antibacterial Activity

This compound is a cyclic heptapeptide isolated from fungal species, notably Emericella unguis and Aspergillus species. researchgate.netnih.govbeilstein-journals.orgnih.govacs.org It is structurally similar to unguisin A, with the key difference being the substitution of L-phenylalanine in unguisin A with L-leucine in this compound. researchgate.netnih.gov The presence of a γ-aminobutyric acid (GABA) residue in the unguisin family of peptides contributes to their conformational flexibility. mdpi.comresearchgate.netnih.gov

Based on the provided outline and search results, the following sections detail the reported biological activities of this compound in academic literature, specifically focusing on its potential in the context of anion receptor function as related to Unguisin A.

Other Reported Biological Activities in Academic Literature (if any, or noted as not significant)

Academic literature on this compound specifically, beyond its structural characterization and biosynthesis, indicates limited reported biological activities. Some studies have screened Unguisins A and B for moderate antibacterial activity. researchgate.netresearchgate.net However, one report explicitly states that "no significant biological activities have been reported for these small peptides" including this compound, while noting that unguisin A has shown anion binding properties. beilstein-journals.orgnih.govbeilstein-journals.org Another study evaluating the cytotoxic activity of several unguisins, including this compound, against various cancer cell lines and normal human cells found no significant cytotoxic effects at a tested concentration of 50 µM. nih.gov

Potential for General Anion Receptor Function (in context of Unguisin A)

While this compound itself has not been extensively studied for anion receptor function in the available literature, its close structural analogue, Unguisin A, has been demonstrated to act as a promiscuous host molecule in anion-binding interactions. researchgate.netresearchgate.netrsc.org Research indicates that Unguisin A exhibits high affinity particularly for phosphate and pyrophosphate anions. researchgate.netmdpi.comresearchgate.netnih.govrsc.orgunsw.edu.au This anion-binding capability of Unguisin A is attributed, in part, to the conformational flexibility conferred by the GABA residue within its cyclic structure. mdpi.comresearchgate.netnih.gov

Structure-activity Relationship Studies and Conformational Analysis

Influence of Amino Acid Residue Variability on Biological Profiles

The unguisin family exhibits structural diversity primarily through variations in amino acid residues at positions 2-6 of the cyclic heptapeptide scaffold. mdpi.combeilstein-journals.org The residues D-Trp, GABA, and D-Ala are generally conserved within the unguisin scaffold. mdpi.com This variability in amino acid composition is linked to differences in the biological profiles observed among various unguisins. For instance, unguisin A and unguisin B differ by a single amino acid at position 3, with unguisin A containing L-phenylalanine and this compound containing L-leucine. beilstein-journals.orgresearchgate.netresearchgate.net Unguisin C, another congener, is similar to unguisin A but has a substitution of D-alanine to D-serine, resulting in a more hydrophilic peptide. researchgate.net Unguisin D is similar to this compound with the replacement of valine-2 to leucine. researchgate.net

While some unguisins, including unguisin A and B, have shown moderate antibacterial activity, significant biological activities have not been widely reported for many members of this family. nih.govresearchgate.net However, unguisin A has demonstrated the ability to bind various anions, particularly phosphate and pyrophosphate, suggesting potential applications in areas like environmental science or biomedicine. mdpi.comresearchgate.net The presence of the GABA fragment is thought to contribute to the conformational flexibility of the macrocycle, which can influence its interaction with protein targets. mdpi.comresearchgate.net

Computational Approaches to Structure-Activity Relationships

Computational methods play a significant role in understanding the structure-activity relationships and conformational behavior of cyclic peptides like unguisins.

Molecular Modeling for Identification of Specific Targets and Binding Sites

Molecular modeling techniques can be employed to predict how this compound and related compounds might interact with potential biological targets and to identify specific binding sites. escholarship.org Although specific studies detailing the molecular modeling of this compound binding sites were not extensively found in the search results, the general approach involves using computational methods to generate energetically favorable binding sites based on the compound's structure and the known or predicted structure of a target protein. escholarship.org This can help in understanding the molecular basis of any observed biological activity and guide the design of analogues with improved properties.

Molecular Dynamics Simulations for Conformational Flexibility Assessment (in context of related unguisins)

Molecular dynamics (MD) simulations are valuable tools for assessing the conformational flexibility of molecules, including cyclic peptides. acs.org These simulations can provide insights into the dynamic behavior of unguisins in different environments, such as in solution or in the presence of a membrane or protein target. researchgate.netnih.gov

Studies on related unguisins, such as unguisin A, have utilized MD simulations to explore their conformational space. acs.orguniovi.es For example, MD simulations have been used to understand how the stereochemistry of fluorinated analogues of unguisin A affects their conformational properties. acs.orguniovi.es The presence of the GABA residue in unguisins is known to induce enhanced conformational mobility compared to cyclic peptides composed solely of α-amino acids. researchgate.netresearchgate.net MD simulations can help to quantify this flexibility and identify the preferred conformations, which is crucial for understanding how these molecules interact with their environment and potential targets. uniovi.es

Impact of Targeted Structural Modifications (e.g., Fluorination Studies on Related Unguisins and Analogues)

Targeted structural modifications, such as fluorination, can significantly impact the properties of cyclic peptides, including their conformation and biological activity. rsc.orgpsychoactif.org While specific fluorination studies focusing directly on this compound were not prominently featured, research on related unguisins and other cyclic peptides provides relevant insights.

Fluorination can influence various molecular properties, including conformation, basicity, lipophilicity, and metabolic stability. psychoactif.orgnottingham.ac.uknih.gov Studies on backbone-fluorinated analogues of unguisin A have shown that stereoselective fluorination can alter the geometry and conformational properties of the cyclic peptide. psychoactif.orgnottingham.ac.uksci-hub.se These modifications can lead to altered affinity for ions or changes in interactions with biological molecules. researchgate.net The incorporation of fluorine can be used as a tool to fine-tune the conformational landscape of cyclic peptides and potentially enhance their biological activities or improve their pharmacokinetic properties. uniovi.esrsc.org

Q & A

Q. What experimental methodologies are recommended for isolating and characterizing Unguisin B from natural sources?

To isolate this compound, employ sequential extraction protocols (e.g., solvent partitioning, column chromatography) followed by HPLC or LC-MS for purification. Structural characterization requires spectroscopic techniques (NMR for stereochemical resolution, HRMS for molecular formula confirmation). Ensure purity via HPLC-UV/ELSD and cross-reference spectral data with published literature . For novel derivatives, include elemental analysis and X-ray crystallography (if feasible) to establish identity .

Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?

Use dose-response assays (e.g., MTT or CellTiter-Glo®) across physiologically relevant concentrations. Include positive controls (e.g., known inhibitors) and vehicle controls to account for solvent effects. Replicate experiments ≥3 times to assess variability. Predefine statistical significance thresholds (e.g., p < 0.05, adjusted for multiple comparisons via Bonferroni correction) to minimize Type I errors .

Q. Which analytical techniques are critical for confirming the structural fidelity of synthesized this compound analogs?

Combine -/-NMR, 2D NMR (COSY, HSQC, HMBC), and HRMS for structural elucidation. Compare retention times (HPLC) and spectroscopic profiles with authentic standards. For stereochemical confirmation, employ circular dichroism (CD) or optical rotation measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., IC50 values) of this compound across studies?

Conduct a meta-analysis of experimental variables:

- Cell lines/assay conditions : Differences in cell viability protocols (e.g., incubation time, serum concentration) may alter results.

- Compound handling : Degradation due to improper storage (light, temperature) affects potency.

- Data normalization : Ensure consistent baseline correction methods. Use statistical tools like ANOVA with post-hoc tests to identify outliers and assess inter-study variability .

Table 1 : Example of Conflicting IC50 Values and Variables

| Study | IC50 (μM) | Cell Line | Assay Duration | Solvent |

|---|---|---|---|---|

| A | 2.1 | HeLa | 48h | DMSO |

| B | 5.7 | MCF-7 | 24h | EtOH |

Q. What statistical approaches are optimal for analyzing high-throughput screening (HTS) data of this compound derivatives?

Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in HTS datasets. Prioritize hits with fold-change >2 and q-value <0.1. Validate top candidates using orthogonal assays (e.g., SPR for binding affinity) to reduce false positives .

Q. How can synthetic pathways for this compound be optimized to address low yields or byproduct formation?

Use design of experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Monitor intermediates via TLC or LC-MS. For persistent byproducts, consider:

- Protecting groups : To prevent unwanted side reactions.

- Alternative catalysts : Enzymatic or organocatalytic systems for stereoselectivity. Document iterative optimization steps in supplementary materials to enable reproducibility .

Methodological Considerations

- Reproducibility : Provide detailed synthetic protocols (e.g., molar ratios, purification steps) in supplementary files, adhering to journal guidelines .

- Literature Review : Use databases like SciFinder or Reaxys to compile primary studies on this compound. Cross-reference synthesis routes and bioactivity claims to identify knowledge gaps .

- Data Transparency : Share raw spectral data and assay datasets via repositories like Zenodo or Figshare, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.